Cas no 211102-84-0 ((2-Benzylamino-thiazol-4-yl)-acetic acid)
(2-Benzylamino-thiazol-4-yl)-acetic acid Chemical and Physical Properties
Names and Identifiers
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- (2-Benzylamino-thiazol-4-yl)-acetic acid
- 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetic Acid
- 2-(2-(Benzylamino)thiazol-4-yl)acetic acid
- VYXLBHQSHNQXGM-UHFFFAOYSA-N
- (2-benzylaminothiazol-4-yl)acetic acid
- BB 0238456
- [2-(benzylamino)-1,3-thiazol-4-yl]acetic acid
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- MDL: MFCD04035318
- Inchi: 1S/C12H12N2O2S/c15-11(16)6-10-8-17-12(14-10)13-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)
- InChI Key: VYXLBHQSHNQXGM-UHFFFAOYSA-N
- SMILES: S1C=C(CC(=O)O)N=C1NCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 257
- Topological Polar Surface Area: 90.5
(2-Benzylamino-thiazol-4-yl)-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514638-1g |
2-(2-(Benzylamino)thiazol-4-yl)acetic acid |
211102-84-0 | 97% | 1g |
$234 | 2023-01-04 | |
| Chemenu | CM514638-5g |
2-(2-(Benzylamino)thiazol-4-yl)acetic acid |
211102-84-0 | 97% | 5g |
$694 | 2023-01-04 | |
| eNovation Chemicals LLC | D630897-530mg |
(2-BENZYLAMINO-THIAZOL-4-YL)-ACETIC ACID |
211102-84-0 | 95% | 530mg |
$450 | 2024-08-03 | |
| eNovation Chemicals LLC | D630897-1g |
(2-BENZYLAMINO-THIAZOL-4-YL)-ACETIC ACID |
211102-84-0 | 95% | 1g |
$705 | 2024-08-03 | |
| Ambeed | A613634-1g |
2-(2-(Benzylamino)thiazol-4-yl)acetic acid |
211102-84-0 | 97% | 1g |
$236.0 | 2023-06-22 | |
| Ambeed | A613634-5g |
2-(2-(Benzylamino)thiazol-4-yl)acetic acid |
211102-84-0 | 97% | 5g |
$672.0 | 2025-02-22 | |
| eNovation Chemicals LLC | D630897-530mg |
(2-BENZYLAMINO-THIAZOL-4-YL)-ACETIC ACID |
211102-84-0 | 95% | 530mg |
$450 | 2025-02-21 | |
| eNovation Chemicals LLC | D630897-1g |
(2-BENZYLAMINO-THIAZOL-4-YL)-ACETIC ACID |
211102-84-0 | 95% | 1g |
$705 | 2025-02-21 | |
| eNovation Chemicals LLC | D630897-1g |
(2-BENZYLAMINO-THIAZOL-4-YL)-ACETIC ACID |
211102-84-0 | 95% | 1g |
$705 | 2025-02-26 | |
| eNovation Chemicals LLC | D630897-530mg |
(2-BENZYLAMINO-THIAZOL-4-YL)-ACETIC ACID |
211102-84-0 | 95% | 530mg |
$450 | 2025-02-26 |
(2-Benzylamino-thiazol-4-yl)-acetic acid Suppliers
(2-Benzylamino-thiazol-4-yl)-acetic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (2-Benzylamino-thiazol-4-yl)-acetic acid
Comprehensive Overview of (2-Benzylamino-thiazol-4-yl)-acetic acid (CAS No. 211102-84-0): Properties, Applications, and Research Insights
(2-Benzylamino-thiazol-4-yl)-acetic acid (CAS No. 211102-84-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This thiazole derivative is characterized by a benzylamino substituent at the 2-position and an acetic acid moiety at the 4-position of the thiazole ring, making it a versatile intermediate for drug discovery and material science. Its molecular formula, C12H12N2O2S, reflects a balanced hydrophilicity-lipophilicity profile, which is critical for bioavailability in medicinal chemistry.
In recent years, the demand for heterocyclic compounds like (2-Benzylamino-thiazol-4-yl)-acetic acid has surged, driven by their role in designing small-molecule inhibitors and bioconjugates. Researchers frequently explore its utility in structure-activity relationship (SAR) studies, particularly for targeting enzymes such as kinases or proteases. The compound's carboxylic acid group allows for further derivatization, enabling covalent bonding with biomolecules or polymers—a feature highly relevant to drug delivery systems and biomaterials engineering.
From a synthetic perspective, 211102-84-0 is often synthesized via condensation reactions between 2-aminothiazole derivatives and benzyl halides, followed by carboxylation. Its purity and stability are meticulously controlled, as even minor impurities can impact downstream applications. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to validate its structural integrity, ensuring compliance with Good Manufacturing Practices (GMP) for preclinical studies.
The compound's relevance extends to green chemistry initiatives, where its synthesis is optimized to reduce solvent waste and energy consumption. This aligns with growing industry trends toward sustainable chemical production—a topic frequently searched in academic and industrial forums. Additionally, its potential as a fluorescence probe or metal chelator has sparked interest in diagnostics and environmental monitoring, addressing contemporary needs for multifunctional reagents.
In summary, (2-Benzylamino-thiazol-4-yl)-acetic acid (CAS No. 211102-84-0) exemplifies the intersection of medicinal chemistry and materials science. Its adaptability in drug design, coupled with eco-friendly synthesis approaches, positions it as a valuable asset for researchers tackling challenges in personalized medicine and biodegradable materials. As innovation accelerates, this compound is poised to remain a focal point in high-impact scientific inquiries.
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